2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid is a Boc-protected amino acid derivative featuring a 1-methylcyclopropyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis . The cyclopropane ring introduces steric and electronic effects, including ring strain, which may influence reactivity and conformational rigidity . This compound is synthesized via methods analogous to those used for cyclopentane-based analogs, as demonstrated in Reference Examples 87 and 88 of EP 4 374 877 A2 .
Properties
IUPAC Name |
2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOXOHBBPCXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822348-61-7 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid typically involves several steps:
Formation of the cyclopropyl ring: : This step involves the cyclopropanation of an appropriate alkene using reagents like diazomethane or carbene intermediates.
Introduction of the amino group: : Amino groups can be introduced using amidation or reductive amination reactions.
Protection with the tert-butoxycarbonyl (Boc) group: : The Boc protecting group is typically added using Boc anhydride in the presence of a base like triethylamine.
Final functionalization: : Adjustments in the synthesis may include further functional group transformations to obtain the final compound.
Industrial Production Methods
Industrial-scale synthesis often employs optimized conditions to maximize yield and purity. Techniques such as flow chemistry and use of catalytic systems are common. The choice of solvents, temperature control, and reaction monitoring play crucial roles in ensuring the reproducibility of the industrial process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid can undergo:
Oxidation reactions: : Often using reagents like potassium permanganate or chromium trioxide.
Reduction reactions: : Using hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reactions: : This includes nucleophilic substitutions where the Boc group can be substituted with other functional groups.
Deprotection reactions: : Using acids such as trifluoroacetic acid to remove the Boc group.
Common Reagents and Conditions Used in These Reactions
Reactions typically involve:
Mild acids (e.g., acetic acid) for substitution.
Strong acids (e.g., hydrochloric acid) for deprotection.
Oxidizing agents (e.g., potassium permanganate) for oxidation.
Reducing agents (e.g., lithium aluminum hydride) for reduction.
Major Products Formed from These Reactions
The reactions lead to various derivatives depending on the substituents introduced. For example:
Oxidation might yield carboxylic acids.
Reduction could result in primary amines.
Substitution reactions provide a range of functionalized derivatives.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid, also known as a tert-butoxycarbonyl derivative of an amino acid, is a compound of interest in organic chemistry and pharmaceutical research. It possesses a carbonyl group protected by a tert-butoxy group, commonly used in peptide synthesis and the study of amino acid derivatives. The compound is classified under amino acids and their derivatives, specifically as an amino acid with a bulky side chain that may influence its biological activity and interactions.
Scientific Research Applications
this compound is primarily utilized as an intermediate in peptide synthesis. The tert-butoxycarbonyl protecting group enables selective reactions at the amino group, preventing unwanted side reactions. Once deprotected, the free amino group can participate in further reactions, contributing to the formation of larger peptide structures.
This compound finds applications primarily in:
- Peptide Synthesis: Serving as a building block in creating peptides and proteins.
- Pharmaceutical Research: Contributing to the development of new drugs and therapeutic agents.
- Organic Chemistry: Acting as a versatile reagent in various organic transformations.
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
- Esterification
- Amide coupling
- Deprotection of the tert-butoxycarbonyl group
These reactions are essential for synthesizing peptides or other biologically active compounds.
The tert-butoxycarbonyl group is commonly used to protect amines during synthetic processes. The tert-butoxycarbonyl protecting group allows for selective interactions with enzymes and receptors and enhances the stability of the amine. It has been noted in literature that compounds with similar structures often exhibit significant inhibitory effects on proteases and other enzymes involved in disease pathways.
Mechanism of Action
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid interacts with its targets by binding to specific enzymes or receptors. The cyclopropyl ring and the Boc-protected amino group provide rigidity and specific steric interactions, enhancing its affinity and selectivity towards the target. It modulates biological pathways by inhibiting or activating enzymatic reactions, leading to various physiological effects.
Comparison with Similar Compounds
Unprotected Amino Acid Analog
- Compound: (2S)-Amino-2-(1-methylcyclopropyl)acetic acid
- Key Differences: Molecular Weight: 129.16 (unprotected) vs. ~270–300 (estimated for Boc-protected form) . Stability: The unprotected amino group is prone to oxidation and undesired side reactions, whereas the Boc group improves stability during synthesis .
Boc-Protected Cyclopropane Derivatives with Aromatic Substituents
- Examples: 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]acetic acid (CAS 1782405-20-2) 2-[1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]acetic acid (CAS 1783960-76-8)
- Key Differences :
- Substituent Effects : The phenyl group in these analogs increases lipophilicity (clogP ~2.5–3.0) compared to the methyl group in the target compound (clogP ~1.5–2.0).
- Solubility : The methylcyclopropyl group may improve aqueous solubility relative to aromatic analogs, which could aggregate in biological systems.
- Synthetic Utility : Aromatic derivatives are more suited for interactions with flat binding pockets (e.g., enzyme active sites), while the methylcyclopropyl group offers steric hindrance for selective reactivity.
Cyclopentane-Based Boc-Protected Analogs
- Example: 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (from EP 4 374 877 A2)
- Key Differences: Ring Strain: Cyclopropane’s 60° bond angles create higher strain (~27 kcal/mol) vs. cyclopentane’s (~6 kcal/mol), making the target compound more reactive in ring-opening reactions.
Physicochemical Properties
| Property | Target Compound | (2S)-Amino-2-(1-methylcyclopropyl)acetic Acid | 2-[1-(3-Boc-aminophenyl)cyclopropyl]acetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~270–300 | 129.16 | ~320–340 |
| clogP | ~1.5–2.0 | ~0.8–1.2 | ~2.5–3.0 |
| Water Solubility (mg/mL) | Moderate | High | Low |
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid, with the CAS number 1822348-61-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The Boc group enhances the lipophilicity and stability of the molecule, potentially affecting its absorption and distribution within biological systems.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives demonstrate activity against a range of bacterial strains, suggesting potential as antimicrobial agents.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant in drug design.
Study 1: Anti-inflammatory Properties
A study conducted on related compounds revealed that they significantly reduced the secretion of TNF-alpha and IL-6 in vitro. This suggests that this compound may possess similar anti-inflammatory properties.
Study 2: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry found that certain derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. This indicates the potential for developing new antimicrobial agents based on this compound's structure.
Study 3: Enzyme Inhibition
In a pharmacological study, a related compound was shown to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. This inhibition could contribute to analgesic effects, making it a candidate for further investigation in pain management therapies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
